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Compound of Interest

Compound Name: Pamiparib maleate

CAS No.: 2086689-94-1

Cat. No.: B609834 Get Quote

Executive Summary & Strategic Rationale
Pamiparib (BGB-290) is a potent, highly selective PARP1/2 inhibitor designed to overcome a

critical limitation of first-generation PARP inhibitors: blood-brain barrier (BBB) penetrance.[1][2]

Unlike olaparib or niraparib, Pamiparib is not a substrate for P-glycoprotein (P-gp/MDR1) or

BCRP transporters, allowing it to achieve therapeutic concentrations in the CNS.[1][2]

For researchers, the in vitro evaluation of Pamiparib maleate requires a shift in focus from

simple enzymatic inhibition to mechanism-based profiling (trapping efficiency) and transport

liability assessment.[1][2] This guide outlines the technical roadmap for validating Pamiparib’s

core differentiators: high selectivity, superior DNA trapping, and lack of efflux transport.[1][2]

Chemical Handling & Formulation
Critical Note on Stoichiometry: Pamiparib is frequently supplied as a maleate salt to improve

stability and aqueous solubility for in vivo dosing.[2] However, for in vitro DMSO stocks, the salt

dissociates.[1][2] You must correct for the salt fraction when calculating molarity.[2]

Compound: Pamiparib (BGB-290)[1][2][3][4][5][6]

Free Base MW: ~298.32 g/mol [1][2]
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Maleate Salt MW: Varies by batch (often ~472.4 g/mol if sesqui-maleate, or different).[1][2]

Always verify the MW on your specific Certificate of Analysis (CoA).

Solubility: Soluble in DMSO up to ~50-100 mM.[1][2]

Storage: -80°C (stock), minimize freeze-thaw cycles.

Mechanism of Action: The "Trapping" Paradigm[1]
[7]
Inhibition of PARP catalytic activity is necessary but not sufficient for high cytotoxicity.[1][2]

Pamiparib functions as a PARP Trapper, locking the PARP enzyme onto damaged DNA.[1][2]

[7][8] This creates a physical obstruction to replication forks, leading to double-strand breaks

(DSBs) that are lethal in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2

mutants).[1][2]

Visualizing the Pathway (DOT)
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Figure 1: Mechanism of Action. Pamiparib induces synthetic lethality by trapping PARP on

DNA, converting single-strand breaks into toxic double-strand breaks in HR-deficient contexts.

[1][2][9]
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Biochemical Potency Profiling
Before cellular work, validate the compound's enzymatic potency and selectivity.[1][2]

Pamiparib is distinguished by its high selectivity against PARP1/2 over other PARP family

members (e.g., PARP3, Tankyrases).[1][2]

Data Summary: Enzymatic IC50
Target Enzyme Pamiparib IC50 (nM) Selectivity Ratio

PARP1 ~0.9 1x (Reference)

PARP2 ~0.5 ~2x

PARP3 > 600 > 600x

TNKS1/2 > 2000 > 2000x

Protocol: Chemiluminescent PARP Inhibition
Objective: Determine IC50 against recombinant PARP1.[1][2]

Coat Plate: Coat 96-well strips with histone mixture (substrate) overnight at 4°C.

Reaction Mix: Add recombinant PARP1 enzyme + Biotinylated-NAD+ + Activated DNA +

Pamiparib (serial dilution in DMSO).

Incubation: 1 hour at Room Temperature (RT).

Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.[1][2]

Read: Measure luminescence. Signal is proportional to PARylation activity.[1][2]

QC: Z' factor should be > 0.5.

Cellular Evaluation: Target Engagement & Trapping
This is the most critical section for characterizing Pamiparib.[2] You must demonstrate that the

drug enters the cell and engages the target in the nucleus.
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Experiment A: Chromatin Fractionation (The "Trapping"
Assay)
Rationale: This assay separates soluble proteins from those bound to chromatin.[1][2] A potent

trapper like Pamiparib will shift PARP1 from the soluble fraction to the chromatin-bound fraction

upon DNA damage.[1][2]

Workflow Diagram (DOT)
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Figure 2: Chromatin Fractionation Workflow.[1][2] Increased signal in "Supernatant 2" indicates

successful PARP trapping.

Step-by-Step Protocol:

Seeding: Seed HeLa cells (3x10^6) in 10cm dishes.

Treatment: Treat with 0.01% MMS (methyl methanesulfonate) to induce base damage,

concurrent with Pamiparib (0.1, 1, 10 µM) for 4 hours.[1][2]

Control: MMS alone (induces PARylation, PARP releases quickly).[1][2]

Control: DMSO only.[1][2]

Fractionation:

Lyse in Buffer A (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10%

Glycerol, 0.1% Triton X-100).[1][2] Spin 1300xg, 5 min. Save Supernatant (Soluble).

Wash pellet in Buffer A.[1][2]
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Lyse pellet in Buffer B (Buffer A + Micrococcal Nuclease or High Salt).[2]

Incubate/Sonicate. Spin 15,000xg. Save Supernatant (Chromatin Bound).

Analysis: Western Blot for PARP1.

Result: Pamiparib treatment should result in a massive accumulation of PARP1 in the

Chromatin Bound fraction compared to MMS alone.[2]

Experiment B: Synthetic Lethality Screen
Rationale: Confirm the drug kills HR-deficient cells at nanomolar concentrations while sparing

WT cells.

Cell Lines:

Sensitive: MDA-MB-436 (BRCA1 mut), Capan-1 (BRCA2 mut).[1][2]

Resistant (Control): MDA-MB-231 (BRCA WT).[1][2]

Method: CellTiter-Glo (CTG) Luminescent Viability Assay.[1][2]

Duration:5-7 Days (Critical: PARP inhibitors are cytostatic/cytotoxic over multiple replication

cycles; 24-48h is insufficient).[1][2]

Expected Data:

Cell Line Genotype Pamiparib IC50

MDA-MB-436 BRCA1 -/- < 50 nM

Capan-1 BRCA2 -/- < 20 nM

MDA-MB-231 BRCA WT > 2000 nM

ADME Differentiator: MDR1 (P-gp) Transport
Assay[1][2][11]
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This experiment validates the "Brain Penetrant" claim.[1][2] If Pamiparib were a substrate, it

would be pumped out of the brain.[1][2]

Protocol: Transwell Bidirectional Transport

System: MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human MDR1).[1]

[2]

Setup: Transwell inserts (Apical vs. Basolateral chambers).

Procedure:

Add Pamiparib (5 µM) to Apical chamber (A->B) or Basolateral chamber (B->A).

Incubate 2 hours.

Measure concentration in receiver chamber via LC-MS/MS.[1][2]

Calculation: Efflux Ratio (ER) =

.[2]

Criteria:

ER > 2.0 indicates a substrate.[1][2]

Pamiparib Target: ER < 2.0 (Non-substrate).[2]
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BeiGene Investigator Brochure. "BGB-290 (Pamiparib) Clinical Development." (Referenced
for IC50 values and selectivity profiles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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